5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Overview
Description
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is a heterocyclic compound that features a thiophene ring fused to a pyrrole ring
Mechanism of Action
Target of Action
Similar compounds with a thiophene moiety have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that compounds with a thiophene ring have been found to exhibit a wide range of biological activities due to their high resonance energy, more electrophilic reactivity than benzene, high π-electron density, and planar structure .
Biochemical Pathways
It’s known that thiophene derivatives can interact with various enzymes and proteins, affecting multiple biochemical pathways . For instance, some thiophene derivatives have been found to inhibit kinases, anthrax protease, HCV NS5B polymerase, tyrosine phosphatase, and aldose reductase .
Result of Action
Compounds with a thiophene moiety have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Action Environment
It’s known that the biological activity of similar compounds can be influenced by various factors, including temperature, ph, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
Thiophene derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Thiophene derivatives have been reported to possess various biological activities such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer
Molecular Mechanism
The molecular mechanism of action of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is not well-established. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
It has been reported that some thiophene derivatives show promising activities against certain cell lines .
Metabolic Pathways
Some thiophene derivatives have been reported to undergo various metabolic reactions, including hydrolysis, hydroxylation, and further oxidation steps .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with ammonia or primary amines under acidic conditions . Another approach is the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of these synthetic routes, often employing continuous flow reactors to enhance yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production is also common.
Chemical Reactions Analysis
Types of Reactions
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene.
Substitution: Electrophilic substitution reactions are common, where the thiophene ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether are often employed.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.
Scientific Research Applications
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing into its use as a scaffold for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Thiophene: A simpler structure with a single sulfur-containing ring.
Pyrrole: Another simpler structure with a nitrogen-containing ring.
Benzothiophene: Contains a fused benzene and thiophene ring, offering different electronic properties.
Uniqueness
5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This makes it particularly valuable in the design of molecules with specific biological activities or material properties .
Properties
IUPAC Name |
5-thiophen-2-yl-3,4-dihydro-2H-pyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOVPHNWWHPFNOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279308 | |
Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5424-42-0 | |
Record name | 5424-42-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30279308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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